5-Isopropyl-1,2,3,4-tetrahydro-7-thia-6,9,11-triaza-benzo[c]fluoren-8-ol
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Overview
Description
5-ISOPROPYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-OL is a complex heterocyclic compound. It features a unique structure that combines pyrimidine, thieno, and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ISOPROPYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-OL typically involves multi-step reactions. One common method involves the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Another approach includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ISOPROPYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
5-ISOPROPYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-ISOPROPYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-OL involves its interaction with specific molecular targets. It may inhibit enzymes involved in critical biological pathways, leading to its observed biological effects. For instance, it could interfere with DNA methylation or protein synthesis, thereby exerting its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar thieno-pyrimidine core and exhibit diverse biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with a bicyclic [6+6] system, known for their biological significance.
Uniqueness
5-ISOPROPYL-1,2,3,4-TETRAHYDROPYRIMIDO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-OL is unique due to its specific structural configuration, which combines multiple heterocyclic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17N3OS |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C16H17N3OS/c1-8(2)12-10-6-4-3-5-9(10)11-13-14(21-16(11)19-12)15(20)18-7-17-13/h7-8H,3-6H2,1-2H3,(H,17,18,20) |
InChI Key |
SJCUIRNGPRXCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=O)NC=N4 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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